molecular formula C7H8N2OS B7724802 N'-(3-hydroxyphenyl)carbamimidothioic acid

N'-(3-hydroxyphenyl)carbamimidothioic acid

Cat. No.: B7724802
M. Wt: 168.22 g/mol
InChI Key: BHJYKFUCQNISJA-UHFFFAOYSA-N
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Description

N’-(3-hydroxyphenyl)carbamimidothioic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a hydroxyphenyl group attached to a carbamimidothioic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-hydroxyphenyl)carbamimidothioic acid typically involves the reaction of 3-hydroxyaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with ammonia or an amine to form the desired carbamimidothioic acid derivative .

Industrial Production Methods: Industrial production of N’-(3-hydroxyphenyl)carbamimidothioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using recyclable catalysts and solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N’-(3-hydroxyphenyl)carbamimidothioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N’-(3-hydroxyphenyl)carbamimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-hydroxyphenyl)carbamimidothioic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues, while the carbamimidothioic acid moiety can interact with metal ions or other cofactors .

Comparison with Similar Compounds

N’-(3-hydroxyphenyl)carbamimidothioic acid can be compared with other similar compounds such as:

Uniqueness: The unique combination of a hydroxyphenyl group and a carbamimidothioic acid moiety in N’-(3-hydroxyphenyl)carbamimidothioic acid provides it with distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N'-(3-hydroxyphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJYKFUCQNISJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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